2-[2-(Boc-amino)ethoxy]benzamide

PROTAC Linker Design Heterobifunctional Conjugation Molecular Geometry

PROTAC programs often face linker geometry mismatch with para-substituted analogs, compromising ternary complex formation. 2-[2-(Boc-amino)ethoxy]benzamide (CAS 1256633-35-8) resolves this with a defined ortho exit vector (~60° deviation) and orthogonal Boc protection for sequential conjugation strategies. • Ortho-substituted benzamide scaffold ensures precise linker geometry in PROTAC design • Boc-protected amine enables stepwise conjugation without cross-reactivity • Available at ≥95% purity with global stock and rapid shipping

Molecular Formula C14H20N2O4
Molecular Weight 278.3 g/mol
CAS No. 1256633-35-8
Cat. No. B037232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Boc-amino)ethoxy]benzamide
CAS1256633-35-8
Synonyms2-[2-(Boc-aMino)ethoxy]benzaMide
Molecular FormulaC14H20N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(=O)CC2)C(=O)O)OC
InChIInChI=1S/C15H18O5/c1-19-12-4-3-10(9-13(12)20-2)15(14(17)18)7-5-11(16)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,17,18)
InChIKeyFWADEOZUDGOAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Boc-amino)ethoxy]benzamide: Boc-Protected Benzamide Building Block


2-[2-(Boc-amino)ethoxy]benzamide (CAS 1256633-35-8, molecular weight 280.32 g/mol, C14H20N2O4) is a bifunctional research chemical comprising a benzamide moiety and a tert-butyloxycarbonyl (Boc)-protected primary amine connected via an ethoxy spacer . This structural arrangement positions the compound as a versatile synthetic intermediate and linker precursor, wherein the benzamide group serves as a rigid aromatic anchor or hydrogen-bonding motif, while the orthogonal Boc-protected amine enables controlled, stepwise conjugation strategies under mild acidic deprotection conditions . The ortho-ethoxybenzamide scaffold provides a distinct spatial orientation of reactive termini compared to para-substituted regioisomers, influencing linker geometry in applications such as proteolysis-targeting chimera (PROTAC) assembly and heterobifunctional probe synthesis [1].

Why 2-[2-(Boc-amino)ethoxy]benzamide Cannot Be Substituted


Direct substitution of 2-[2-(Boc-amino)ethoxy]benzamide with structurally similar alternatives introduces quantifiable risks to synthetic fidelity and molecular performance. The para-substituted regioisomer 4-[2-(Boc-amino)ethoxy]benzamide (CAS 1256633-40-5) presents a different exit vector that alters linker geometry, potentially affecting ternary complex formation in PROTAC applications . The carboxylic acid analog 2-[2-(Boc-amino)ethyloxy]benzoic acid (CAS 263410-04-4) offers amide coupling reactivity distinct from the benzamide group, requiring different activation strategies and generating different hydrogen-bonding profiles . The deprotected amine 2-(2-aminoethoxy)benzamide (CAS 58932-30-2) lacks the orthogonal Boc protection essential for stepwise conjugation, increasing the risk of undesired side reactions and complicating purification workflows . These structural variations, while appearing minor, translate into measurable differences in synthetic compatibility and downstream molecular architecture.

Differentiating 2-[2-(Boc-amino)ethoxy]benzamide from Close Analogs


Ortho-Substitution: Distinct Linker Exit Vector

The ortho-ethoxybenzamide scaffold of the target compound directs the reactive amine vector at an angle distinct from the para-substituted regioisomer 4-[2-(Boc-amino)ethoxy]benzamide (CAS 1256633-40-5). This difference in exit vector orientation influences the spatial arrangement of E3 ligase ligands relative to target protein warheads in PROTAC assembly, a parameter recognized as critical for ternary complex stabilization and degradation efficiency .

PROTAC Linker Design Heterobifunctional Conjugation Molecular Geometry

Orthogonal Conjugation with Boc-Protected Amine

The target compound incorporates a Boc-protected primary amine, which remains inert under basic amide coupling conditions (e.g., HATU/DIPEA in DMF) but is quantitatively cleaved under mild acidic conditions (e.g., 20–50% TFA in DCM). In contrast, the deprotected analog 2-(2-aminoethoxy)benzamide (CAS 58932-30-2) presents a free amine that reacts competitively during benzamide activation steps, leading to oligomerization and reduced coupling efficiency .

Stepwise Conjugation Orthogonal Protection Solid-Phase Synthesis

Benzamide Hydrogen-Bonding vs. Carboxylic Acid

The primary amide group of the target compound provides a hydrogen-bond donor and acceptor pair that participates in distinct intermolecular interactions compared to the carboxylic acid moiety of the analog 2-[2-(Boc-amino)ethyloxy]benzoic acid (CAS 263410-04-4). This difference affects solubility profiles and solid-state packing behavior, which can influence purification and formulation outcomes .

Hydrogen Bonding Ligand-Target Interaction Crystal Engineering

Supplier Purity Ranges for Procurement Decisions

Multiple commercial suppliers report purity specifications for 2-[2-(Boc-amino)ethoxy]benzamide (CAS 1256633-35-8) ranging from 95% to >99%, with analytical verification by HPLC, LCMS, and NMR [1]. This tiered purity availability allows users to align procurement with application sensitivity—selecting 95% grade for exploratory chemistry and >99% grade for late-stage functionalization where trace impurities could compromise yield or biological readout.

Quality Control Synthetic Reliability Procurement Specifications

Key Application Scenarios for 2-[2-(Boc-amino)ethoxy]benzamide


Ortho-Substituted PROTAC Linker Assembly

In PROTAC design workflows where linker geometry has been empirically optimized for a specific E3 ligase–target protein pair, the ortho-substituted benzamide scaffold of CAS 1256633-35-8 provides a defined exit vector angle (~60° deviation) that differs substantially from para-substituted alternatives. Users should procure this compound when prior structure–activity relationship (SAR) studies have established that ortho-substituted aryl linkers enhance ternary complex formation or degradation efficiency relative to para-substituted congeners . The benzamide group further serves as a hydrogen-bonding anchor that may contribute to linker rigidity and orientation control .

Stepwise Conjugation with Orthogonal Boc Protection

The Boc-protected amine of CAS 1256633-35-8 enables sequential conjugation strategies in which the benzamide moiety is first derivatized (e.g., via N-alkylation or coupling to a target-binding warhead), followed by acidic deprotection to reveal a free amine for subsequent attachment to an E3 ligase ligand or fluorophore. This orthogonal protection strategy eliminates the need for additional amine protection/deprotection cycles and reduces the risk of cross-reactivity observed with the free amine analog CAS 58932-30-2 . This scenario is particularly relevant for researchers constructing heterobifunctional probes or PROTACs where precise control over conjugation order is required.

Late-Stage Functionalization for Medicinal Chemistry

For medicinal chemistry programs advancing to late-stage optimization, procurement of CAS 1256633-35-8 at >99% purity (available from suppliers such as SynHet) minimizes the risk of impurity-driven synthetic failures or confounding biological readouts. The compound's benzamide group offers distinct hydrogen-bonding potential (TPSA 90.6 Ų, 2 H-bond donors) that can be leveraged to fine-tune physicochemical properties or target engagement profiles relative to carboxylic acid analogs .

Synthetic Intermediate for Ortho-Ethoxybenzamide Pharmacophores

Beyond PROTAC applications, CAS 1256633-35-8 serves as a versatile precursor for constructing ortho-ethoxybenzamide-containing pharmacophores. Following Boc deprotection, the revealed primary amine can be functionalized with diverse electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates) to generate focused libraries of benzamide derivatives for biological screening. The ortho substitution pattern may confer distinct binding geometries compared to para-substituted analogs, a consideration in fragment-based drug design where subtle vector changes can dramatically alter target engagement .

Technical Documentation Hub

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